An In-depth Technical Guide to 5-Bromo-2-methyl-2-pentene (CAS: 2270-59-9)
An In-depth Technical Guide to 5-Bromo-2-methyl-2-pentene (CAS: 2270-59-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-methyl-2-pentene, a versatile reagent in organic synthesis. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis and key reactions, and safety and handling information to support its effective and safe use in research and development.
Physicochemical Properties
5-Bromo-2-methyl-2-pentene is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 2270-59-9 | [1][3] |
| Molecular Formula | C₆H₁₁Br | [1][3][4] |
| Molecular Weight | 163.06 g/mol | [3][4] |
| Boiling Point | 152-154 °C (lit.) | [3] |
| Density | 1.217 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.476 (lit.) | [3] |
| Solubility | Slightly miscible with water. | --- |
| Appearance | Colorless to Light Yellow Liquid | [1][2] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 5-Bromo-2-methyl-2-pentene. Representative spectral information is available from various sources.
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¹H NMR and ¹³C NMR Spectra: Detailed proton and carbon nuclear magnetic resonance spectra are available for confirmation of the chemical structure.[1]
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Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule.[1]
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Mass Spectrum: The mass spectrum is available for determining the molecular weight and fragmentation pattern of the compound.[5]
Synthesis of 5-Bromo-2-methyl-2-pentene
A primary synthetic route to 5-Bromo-2-methyl-2-pentene is through the allylic bromination of a suitable precursor, such as 2-methyl-2-pentene (B165383), using N-bromosuccinimide (NBS).[6]
Experimental Protocol: Allylic Bromination with NBS
This protocol is a representative procedure for the synthesis of 5-Bromo-2-methyl-2-pentene.
Materials:
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2-methyl-2-pentene
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N-Bromosuccinimide (NBS)
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Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Radical initiator (e.g., AIBN or benzoyl peroxide) or a light source (UV lamp)
-
Round-bottom flask
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Reflux condenser
-
Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Separatory funnel
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Drying agent (e.g., anhydrous sodium sulfate)
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Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-2-pentene (1.0 eq) in CCl₄.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator to the solution.
-
Heat the reaction mixture to reflux. If using a light source, irradiate the mixture while stirring at a suitable temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the solid NBS is consumed and succinimide (B58015) is observed as a white solid floating on top of the solvent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide by-product.
-
Wash the filtrate with water and then with brine to remove any remaining impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 5-Bromo-2-methyl-2-pentene.
-
The product can be further purified by distillation under reduced pressure.
Caption: Synthetic workflow for 5-Bromo-2-methyl-2-pentene.
Chemical Reactivity and Applications
The presence of a primary alkyl bromide makes 5-Bromo-2-methyl-2-pentene a versatile substrate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.[6] This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.
Nucleophilic Substitution Reactions
5-Bromo-2-methyl-2-pentene readily undergoes Sₙ2 reactions with various nucleophiles. Below are representative protocols for common nucleophilic substitution reactions.
Application: This reaction introduces a nitrile group, which is a versatile precursor for amines, carboxylic acids, and other nitrogen-containing functional groups.
Experimental Protocol:
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In a round-bottom flask, dissolve 5-Bromo-2-methyl-2-pentene (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Add sodium cyanide (1.1-1.2 eq) to the solution.
-
Heat the reaction mixture with stirring. The reaction temperature can range from room temperature to elevated temperatures depending on the solvent and desired reaction rate.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitrile product.
-
Purify by distillation or column chromatography.
Application: Alkyl azides are important intermediates in "click chemistry" (e.g., CuAAC) and can be reduced to primary amines.
Experimental Protocol:
-
In a round-bottom flask, dissolve 5-Bromo-2-methyl-2-pentene (1.0 eq) in a suitable solvent such as DMF or acetone.
-
Add sodium azide (B81097) (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, filter the mixture to remove any precipitated salts.
-
Carefully remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.
-
Dry the organic layer, filter, and evaporate the solvent to yield the azide product.
Application: This hydrolysis reaction converts the alkyl bromide to the corresponding alcohol.
Experimental Protocol:
-
In a round-bottom flask, dissolve 5-Bromo-2-methyl-2-pentene (1.0 eq) in a mixture of ethanol (B145695) and water.
-
Add an aqueous solution of sodium hydroxide (B78521) (1.1-1.5 eq).
-
Heat the mixture under reflux.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the alcohol product.
References
- 1. 5-Bromo-2-methyl-2-pentene | C6H11Br | CID 137521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-methyl-2-pentene [myskinrecipes.com]
- 3. 5-溴-2-甲基-2-戊烯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 5-Bromo-2-methyl-2-pentene [webbook.nist.gov]
- 6. 5-Bromo-2-methyl-2-pentene | 2270-59-9 | Benchchem [benchchem.com]
